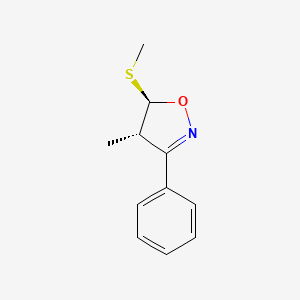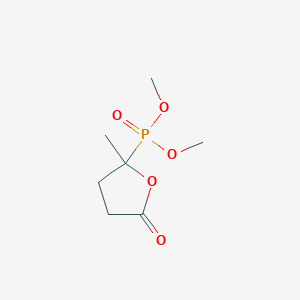![molecular formula C6H4N4OS B12900668 N-[1,2]Thiazolo[4,5-b]pyrazin-3-ylformamide CAS No. 92914-69-7](/img/structure/B12900668.png)
N-[1,2]Thiazolo[4,5-b]pyrazin-3-ylformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1,2]Thiazolo[4,5-b]pyrazin-3-ylformamide is a heterocyclic compound that features a fused thiazole and pyrazine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The unique structure of this compound allows it to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,2]Thiazolo[4,5-b]pyrazin-3-ylformamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with a suitable pyrazine derivative in the presence of a formylating agent. The reaction conditions often require a solvent such as ethanol or dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow chemistry techniques to enhance yield and efficiency. This method allows for better control over reaction parameters and can be scaled up to meet commercial demands. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1,2]Thiazolo[4,5-b]pyrazin-3-ylformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or amines are introduced into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction could produce N-[1,2]Thiazolo[4,5-b]pyrazin-3-ylmethanol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-[1,2]Thiazolo[4,5-b]pyrazin-3-ylformamide is used as a precursor for the synthesis of more complex heterocyclic compounds. Its ability to undergo various reactions makes it a valuable building block in organic synthesis.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with biological targets, inhibiting the growth of pathogens and cancer cells.
Medicine
In medicinal chemistry, this compound is being investigated for its potential as a drug candidate. Its ability to modulate biological pathways makes it a promising lead compound for the development of new therapeutics.
Industry
Industrially, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which N-[1,2]Thiazolo[4,5-b]pyrazin-3-ylformamide exerts its effects involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cell division or induce apoptosis in cancer cells. The exact pathways and targets depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring system but differ in the nitrogen placement and overall structure.
Pyrazino[2,3-d]pyrimidines: Another class of heterocycles with a fused pyrazine ring, but with different functional groups and reactivity.
Uniqueness
N-[1,2]Thiazolo[4,5-b]pyrazin-3-ylformamide is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
92914-69-7 |
|---|---|
Molekularformel |
C6H4N4OS |
Molekulargewicht |
180.19 g/mol |
IUPAC-Name |
N-([1,2]thiazolo[4,5-b]pyrazin-3-yl)formamide |
InChI |
InChI=1S/C6H4N4OS/c11-3-9-5-4-6(12-10-5)8-2-1-7-4/h1-3H,(H,9,10,11) |
InChI-Schlüssel |
FESRZNMUZVJKDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C2C(=N1)C(=NS2)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Phenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900611.png)




![N-Isopropylcyclohepta[b]pyrrol-2-amine](/img/structure/B12900621.png)
![5-{[(4-Fluorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B12900629.png)
![7-(Methylsulfonyl)benzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B12900633.png)
![N-{2-[4-(2,3-Dihydro-1-benzofuran-7-yl)piperazin-1-yl]ethyl}benzamide](/img/structure/B12900641.png)

![1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)sulfonyl]-](/img/structure/B12900657.png)
![1-[5-Methyl-1-(2-phenylpyrimidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B12900672.png)
